(3Z)-3-(2-(4-Morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-3-(2-(4-Morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a thiazole ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(2-(4-Morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction.
Introduction of the Morpholine Group: The morpholine ring can be introduced via nucleophilic substitution reactions.
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other suitable methods.
Final Coupling: The final step involves coupling the synthesized fragments under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially at the morpholine and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In material science, the compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (3Z)-3-(2-(4-Morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-(2-(4-Piperidinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one
- (3Z)-3-(2-(4-Morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one
Uniqueness
The unique combination of the morpholine, thiazole, and indole rings in (3Z)-3-(2-(4-Morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one sets it apart from similar compounds. This structural uniqueness could translate to distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H19N3O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(5Z)-2-morpholin-4-yl-5-(2-oxo-1-propylindol-3-ylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H19N3O3S/c1-2-7-21-13-6-4-3-5-12(13)14(17(21)23)15-16(22)19-18(25-15)20-8-10-24-11-9-20/h3-6H,2,7-11H2,1H3/b15-14- |
InChI Key |
BCENLZOVADKGLP-PFONDFGASA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N=C(S3)N4CCOCC4)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N=C(S3)N4CCOCC4)C1=O |
Origin of Product |
United States |
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